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4-Methoxy-N,N-dimethylbenzamide
Overview
Description
4-Methoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.2157 g/mol . It is a derivative of benzamide, where the benzene ring is substituted with a methoxy group at the para position and the amide nitrogen is dimethylated. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-N,N-dimethylbenzamide can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxybenzoic acid with dimethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds as follows:
Formation of 4-methoxybenzoyl chloride: 4-Methoxybenzoic acid is treated with thionyl chloride to form 4-methoxybenzoyl chloride.
Amidation: The 4-methoxybenzoyl chloride is then reacted with dimethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxy-N,N-dimethylbenzamide.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: 4-Hydroxy-N,N-dimethylbenzamide.
Reduction: N,N-Dimethyl-4-methoxybenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
4-Methoxy-N,N-dimethylbenzamide serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in reactions that lead to the formation of various substituted benzamides and other derivatives through methods such as nucleophilic aromatic substitution and amidation .
Medicinal Chemistry
In medicinal chemistry, this compound is evaluated for its potential pharmacological properties. It acts as a building block for drug development, particularly in the synthesis of compounds with anticancer and antimicrobial activities. The methoxy group enhances lipophilicity, which can improve membrane permeability and biological activity .
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the benzamide structure can lead to enhanced anticancer properties through mechanisms involving apoptosis induction in tumor cells .
Material Science
This compound is also explored in material science for the preparation of polymers and advanced materials. Its chemical properties allow for the modification of polymer matrices, potentially leading to materials with unique thermal and mechanical properties .
Biological Studies
This compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids. The compound’s ability to form hydrogen bonds due to its methoxy group allows it to participate in various biochemical interactions, making it a subject of interest in studies related to enzyme inhibition and receptor binding .
Chemical Reactions Involving this compound
The compound undergoes several important chemical reactions:
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Conversion of the methoxy group to a hydroxyl group, forming 4-hydroxy-N,N-dimethylbenzamide. | Potassium permanganate, chromium trioxide |
Reduction | Reduction of the carbonyl group to form N,N-dimethyl-4-methoxybenzylamine. | Lithium aluminum hydride, sodium borohydride |
Substitution | Nucleophilic substitution can replace the methoxy group with other functional groups. | Hydroxide ions or amines under basic conditions |
Mechanism of Action
The mechanism of action of 4-Methoxy-N,N-dimethylbenzamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, while the dimethylamide moiety can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbenzamide: Lacks the methoxy group, making it less polar.
4-Methoxybenzamide: Lacks the dimethyl groups on the amide nitrogen, affecting its lipophilicity and reactivity.
N-Methoxy-N-methylbenzamide: Has a methoxy group on the amide nitrogen, altering its chemical properties and reactivity.
Uniqueness
4-Methoxy-N,N-dimethylbenzamide is unique due to the presence of both the methoxy group and the dimethylamide moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications, particularly in organic synthesis and medicinal chemistry.
Biological Activity
4-Methoxy-N,N-dimethylbenzamide is an organic compound with significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, interactions with biological macromolecules, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₃N₃O
- Molecular Weight : Approximately 179.23 g/mol
- Structural Features : The compound contains a methoxy group at the para position and two dimethyl groups attached to the nitrogen atom of the amide functional group, enhancing its lipophilicity and membrane permeability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding, while the dimethylamide moiety contributes to the compound's overall lipophilicity, facilitating cellular uptake.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticonvulsant Activity : Similar compounds have shown effectiveness in animal models for seizure control. For instance, related benzamide derivatives have demonstrated significant anticonvulsant properties with varying ED50 values depending on structural modifications .
- Antimicrobial Properties : Studies suggest that benzamide derivatives possess antimicrobial activity, potentially making them candidates for developing new antibiotics .
- Cytotoxic Effects : Investigations into the cytotoxicity of related compounds indicate that they can induce cell death in specific cancer cell lines, suggesting potential applications in cancer therapy .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- Anticonvulsant Studies :
- Synthesis and Biological Evaluation :
- Cytotoxicity Assessment :
Data Table: Comparison of Biological Activities
Properties
IUPAC Name |
4-methoxy-N,N-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)10(12)8-4-6-9(13-3)7-5-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGXPFSUJVHRHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223212 | |
Record name | p-Anisamide, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7291-00-1 | |
Record name | p-Anisamide, N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007291001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Anisamide, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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